3-Bromo-2-fluorobenzotrifluoride (CAS 144584-67-8) is a highly specialized, tri-substituted halogenated benzene derivative utilized extensively as a precursor in pharmaceutical synthesis, agrochemical development, and advanced materials manufacturing [1]. Featuring a bromine atom, a fluorine atom, and a trifluoromethyl (-CF3) group in a precise 1,2,3-substitution pattern, this compound offers a versatile handle for transition-metal-catalyzed cross-couplings (such as Suzuki, Heck, and Buchwald-Hartwig reactions) and halogen-metal exchange. The synergistic electron-withdrawing effects of the -F and -CF3 groups enhance the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs), while uniquely modulating the electronic environment of the aromatic ring for highly regioselective functionalization in industrial scale-ups.
Substituting 3-bromo-2-fluorobenzotrifluoride with closely related isomers, such as 2-bromo-3-fluorobenzotrifluoride or 2-bromo-6-fluorobenzotrifluoride, severely compromises processability and synthetic viability in procurement and scale-up [1]. In isomers where the bulky trifluoromethyl group is positioned ortho to the reactive bromine atom, steric hindrance drastically inhibits the oxidative addition step in palladium-catalyzed cross-couplings. This structural crowding forces process chemists to deploy significantly higher catalyst loadings—often up to 8-fold—while still suffering from precipitous drops in product yield. The specific meta-relationship between the bromine and the -CF3 group in the 3-bromo-2-fluoro isomer ensures optimal electronic activation of the C-Br bond without the steric penalty, making it a strictly non-interchangeable precursor for cost-effective manufacturing.
In comparative studies of Pd(0)-catalyzed Buchwald-Hartwig aminations with sterically demanding oxadiamines, the substitution pattern of the bromofluorobenzotrifluoride dictates both catalyst requirement and reaction success [1]. Utilizing 3-bromo-2-fluorobenzotrifluoride allows the reaction to proceed with a highly economical 1 mol% Pd(dba)2/BINAP catalyst loading, achieving a 65% yield. In stark contrast, utilizing the sterically hindered 2-bromo-3-fluorobenzotrifluoride isomer necessitates an 8-fold increase in catalyst loading (8 mol%) but only yields 18% of the desired product. Similar suppression is observed with 2-bromo-6-fluorobenzotrifluoride (17% yield at 8 mol% catalyst).
| Evidence Dimension | Product yield and catalyst loading in Buchwald-Hartwig amination |
| Target Compound Data | 65% yield using 1 mol% Pd(dba)2/BINAP |
| Comparator Or Baseline | 2-bromo-3-fluorobenzotrifluoride (18% yield using 8 mol% Pd(dba)2/BINAP) |
| Quantified Difference | >3.5x higher yield achieved with 1/8th the catalyst loading |
| Conditions | Pd(0)-catalyzed arylation of trioxadiamines |
For industrial scale-up, selecting the 3-bromo-2-fluoro isomer drastically reduces the consumption of expensive palladium catalysts while simultaneously maximizing throughput and yield.
3-Bromo-2-fluorobenzotrifluoride serves as a critical lithiation precursor for synthesizing advanced arylborane Lewis acid catalysts, such as tris(2-fluoro-3-(trifluoromethyl)phenyl)borane [1]. The incorporation of the -CF3 group provides a significantly stronger electron-withdrawing effect (Hammett constant σp = 0.54) compared to standard fluorine substituents (σp = 0.06). When used in the ring-opening polymerization of alkylene oxides, these CF3-enhanced borane catalysts significantly decrease side reactions that lead to lower acetal linkages in the polymer backbone, outperforming conventional tris(pentafluorophenyl)borane catalysts which are prone to aldehyde formation.
| Evidence Dimension | Hammett constant (σp) and electron-withdrawing capability |
| Target Compound Data | -CF3 group (Hammett constant σp = 0.54) |
| Comparator Or Baseline | Standard -F substituent (Hammett constant σp = 0.06) |
| Quantified Difference | 9-fold increase in the Hammett σp constant, driving higher Lewis acidity at the boron center |
| Conditions | Design of arylborane Lewis acid catalysts for epoxide polymerization |
Procuring this specific precursor allows catalyst manufacturers to tune the Lewis acidity of borane catalysts, improving the yield and structural integrity of high-molecular-weight polyols.
The unhindered nature of the bromine atom in 3-bromo-2-fluorobenzotrifluoride facilitates highly efficient Stille cross-coupling reactions [1]. When reacted with tributyl(1-ethoxyvinyl)stannane in the presence of Pd(PPh3)2Cl2, it smoothly converts to 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone. The lack of an ortho-trifluoromethyl group allows this transformation to proceed efficiently under standard conditions (80 °C in dioxane), avoiding the decomposition pathways and low conversions typically associated with highly sterically encumbered aryl halides in organotin couplings.
| Evidence Dimension | Precursor suitability for Stille coupling |
| Target Compound Data | Efficient conversion to 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone |
| Comparator Or Baseline | Ortho-CF3 substituted aryl bromides (historically exhibit poor oxidative addition kinetics) |
| Quantified Difference | Enables standard coupling conditions without requiring specialized, highly active ligands |
| Conditions | Pd(PPh3)2Cl2 catalyzed coupling with tributyl(1-ethoxyvinyl)stannane at 80 °C |
Buyers synthesizing acetophenone-based pharmaceutical intermediates can rely on this compound for reproducible, high-yielding carbon-carbon bond formation using standard, cost-effective palladium catalysts.
Due to its exceptional performance in Buchwald-Hartwig aminations requiring minimal palladium catalyst (1 mol%), 3-bromo-2-fluorobenzotrifluoride is the optimal choice for synthesizing complex, sterically demanding amine-linked APIs and medchem linkers [1].
As a precursor for tris(2-fluoro-3-(trifluoromethyl)phenyl)borane, this compound is highly recommended for manufacturers producing Lewis acid catalysts for the ring-opening polymerization of epoxides, where minimizing acetal linkage side-reactions is critical[2].
The compound's high reactivity in Stille couplings makes it an ideal starting material for generating 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of kinase inhibitors and other targeted therapeutics requiring specific lipophilic vectors [3].
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